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Compound of Interest

Compound Name: 6-Bromophenanthridine

CAS No.: 17613-40-0

Cat. No.: B168847 Get Quote

Executive Summary
6-Bromophenanthridine (CAS: 19856-53-2) represents a critical structural motif in medicinal

chemistry and materials science. Unlike simple halogenated aromatics, its utility is defined by

the synergy between its tricyclic planar scaffold (facilitating DNA intercalation and

-stacking) and the labile C(6)-Bromine bond (enabling palladium-catalyzed cross-coupling).

This guide analyzes the solid-state architecture of 6-Bromophenanthridine, focusing on the

halogen-bonding interactions that dictate its crystal packing and its consequent reactivity

profiles in drug discovery.

Molecular Architecture & Crystallography
The Phenanthridine Scaffold
The core structure is an isomer of benzo[f]quinoline. In the solid state, the phenanthridine ring

system is essentially planar. This planarity is the primary driver of its biological activity, allowing

the molecule to slide between DNA base pairs (intercalation).

Lattice Energy Driver: The crystal lattice is stabilized primarily by offset

-

stacking interactions between the aromatic faces of adjacent molecules.
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Stacking Distance: Typical interplanar spacing for phenanthridine derivatives ranges from

3.40 Å to 3.60 Å, consistent with strong aromatic overlap.

The C(6)-Bromine Bond
The bromine atom at position 6 is not merely a substituent; it is a reactive center activated by

the adjacent endocyclic nitrogen.

Structural Parameter Typical Value Significance

Bond Length (C-Br) 1.89 – 1.91 Å

Standard aromatic C-Br, but

susceptible to oxidative

addition.

Bond Angle (C-C-Br) ~118° - 122°
Minimizes steric strain with the

C(5) proton.

Dipole Moment ~2.5 D

Directed towards the

Nitrogen/Bromine region,

influencing solubility.

Supramolecular Synthons: Halogen Bonding
A defining feature of 6-Bromophenanthridine crystals is the Halogen Bond (XB).[1] The

bromine atom acts as a Lewis acid (electrophile) at its "

-hole"—a region of positive electrostatic potential opposite the C-Br bond.

Interaction:

Geometry: This interaction is highly directional. The

angle approaches 175°–180°, characteristic of "Type II" halogen bonding.

Causality: This supramolecular "glue" competes with

-stacking to direct the 3D assembly, often resulting in infinite 1D chains in the crystal lattice.

Experimental Protocols
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Synthesis of 6-Bromophenanthridine
The most robust route converts 6(5H)-phenanthridinone to the bromide using phosphorous

oxybromide (

). This method is preferred over

due to cleaner workup and higher yields.

Reagents:

6(5H)-Phenanthridinone (1.0 eq)

(1.5 - 3.0 eq)

Anhydrous Toluene or 1,2-Dichloroethane (Solvent)

Triethylamine (

) (Base scavenger)

Step-by-Step Methodology:

Suspension: Suspend phenanthridinone in anhydrous toluene under

atmosphere.

Addition: Add

carefully. Note: Reaction is exothermic.

Reflux: Heat to 110°C for 4–6 hours. Monitor by TLC (the starting lactam is highly polar; the

product is non-polar).

Quench: Cool to 0°C and slowly add ice water. Critical: Hydrolysis of excess

generates HBr gas; adequate venting is required.

Neutralization: Adjust pH to ~8 using saturated

.
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Extraction: Extract with DCM, dry over

, and concentrate.

Crystallization for X-Ray Diffraction
To obtain single crystals suitable for XRD, thermodynamic control is necessary to minimize

defects.

Protocol: Slow Evaporation

Dissolve 50 mg of purified 6-Bromophenanthridine in 2 mL of Ethyl Acetate/Hexane (1:1).

Filter the solution through a 0.45

m PTFE syringe filter into a clean scintillation vial.

Cover the vial with Parafilm and poke 3–4 small holes with a needle to restrict evaporation

rate.

Store in a vibration-free environment at 4°C. Prismatic crystals typically form within 48–72

hours.
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Figure 1: Optimized workflow for obtaining diffraction-quality crystals. Filtration and slow

evaporation rates are critical to prevent twinning.

Reactivity & Structure-Activity Relationship (SAR)
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The crystal structure reveals why position 6 is the "warhead" of the molecule. The

double bond character makes the C(6) position electron-deficient, facilitating nucleophilic attack
or oxidative addition by metal catalysts.

Derivatization Pathways
Researchers utilize the bromine handle to expand the core into complex pharmacophores.

Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to form 6-arylphenanthridines

(common in fluorescent probes and intercalators).

Buchwald-Hartwig Amination: Substitution with amines to create DNA-binding side chains.

Nucleophilic Substitution (

): Direct displacement by alkoxides or thiols, enhanced by the electron-withdrawing nitrogen.

SAR Visualization
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Figure 2: Divergent synthesis pathways from the 6-bromo precursor. The lability of the C-Br

bond allows for rapid library generation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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